molecular formula C8H13N3O B7859998 N-((1-methyl-1H-pyrazol-4-yl)methyl)oxetan-3-amine

N-((1-methyl-1H-pyrazol-4-yl)methyl)oxetan-3-amine

Cat. No.: B7859998
M. Wt: 167.21 g/mol
InChI Key: QQXUWKJJRJHIRN-UHFFFAOYSA-N
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Description

N-((1-methyl-1H-pyrazol-4-yl)methyl)oxetan-3-amine is a chemical compound that features a pyrazole ring and an oxetane ring. The presence of these two heterocyclic structures makes it an interesting compound for various chemical and biological applications. The pyrazole ring is known for its stability and versatility in organic synthesis, while the oxetane ring is valued for its unique reactivity and potential in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-1H-pyrazol-4-yl)methyl)oxetan-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the oxetane moiety. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate oxetane derivative under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-1H-pyrazol-4-yl)methyl)oxetan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxetane derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted oxetane derivatives.

Scientific Research Applications

N-((1-methyl-1H-pyrazol-4-yl)methyl)oxetan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-((1-methyl-1H-pyrazol-4-yl)methyl)oxetan-3-amine involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the oxetane ring can undergo ring-opening reactions under physiological conditions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)methylene

Uniqueness

N-((1-methyl-1H-pyrazol-4-yl)methyl)oxetan-3-amine is unique due to the presence of both pyrazole and oxetane rings, which confer distinct chemical and biological properties. The oxetane ring, in particular, is less common in similar compounds and provides unique reactivity and stability that can be advantageous in various applications .

Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11-4-7(3-10-11)2-9-8-5-12-6-8/h3-4,8-9H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXUWKJJRJHIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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